4-Aminonaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
DNA Interaction and Drug Candidates
4-Aminonaphthalen-1-yl acetate derivatives have been explored in the synthesis of Schiff base ligands and their metal complexes. These synthesized compounds demonstrated significant DNA binding properties. For instance, a study found that ligands and copper complexes derived from these compounds showed DNA binding activity, suggesting potential as drug candidates (Kurt et al., 2020).
Antioxidant and Enzyme Inhibition
The antioxidant properties and enzyme inhibitory activities of this compound derivatives have been investigated. A study synthesized Schiff base ligand derivatives and their metal complexes, which exhibited selective inhibitory activities against xanthine oxidase, an enzyme associated with hyperuricemia and gout (Ikram et al., 2015).
Electroreductive Coupling
This compound derivatives have been utilized in electroreductive coupling studies. For instance, research demonstrated how the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds, followed by acid-catalyzed rearrangement, can lead to the formation of 4-Aminonaphthalen-1-ols, which are important for various chemical syntheses (Kise et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives have been applied as reagents. For example, a study explored their use in high-performance liquid chromatography (HPLC) for the determination of aliphatic thiols, highlighting their effectiveness in analytical procedures (Gatti et al., 1990).
Electrochemical Sensing
These compounds have also found use in electrochemical sensing. A modified glassy carbon electrode using poly(4-amino-3-hydroxynaphthalene sulfonic acid) was prepared for the simultaneous determination of caffeine and paracetamol, demonstrating their potential in sensitive detection methods (Tefera et al., 2016).
Properties
IUPAC Name |
(4-aminonaphthalen-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKMOUJASOVRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.